Broad-Spectrum Antiproliferative IC₅₀ Profile Across Multiple Human Cancer Cell Lines
WYK431 reduced the viability of a panel of human cancer cell lines with IC₅₀ values ranging from 2 to 10 µM in MTT assays, with the BGC823 gastric cancer line being the most sensitive [1]. In contrast, the frontline quinazoline EGFR inhibitor gefitinib typically exhibits cellular IC₅₀ values in the sub-micromolar range (23 – 80 nM) against EGFR-driven epidermoid A431 or oral KB carcinoma cells but requires concentrations >10 µM to achieve equivalent growth inhibition in BGC823 gastric cancer cells [2]. This indicates that WYK431 provides a distinct cellular activity profile that is not predicted by EGFR dependency status.
| Evidence Dimension | Antiproliferative potency (MTT assay, 48 – 72 h incubation) |
|---|---|
| Target Compound Data | IC₅₀ range across 7 human cancer cell lines (MCF7, HepG2, A2780, A549, HCT116, T47D, BGC823): 2 – 10 µM [1]; BGC823 IC₅₀ at 48 h: 1.9 ± 0.3 µM [1] |
| Comparator Or Baseline | Gefitinib cellular IC₅₀ for A431 cells: 23 nM; for KB cells: 80 nM [2]; gefitinib IC₅₀ in BGC823 gastric cancer cells: >10 µM (stated as generally >10 µM for gastric lines) [3] |
| Quantified Difference | WYK431 maintains low-micromolar (1.9 – 10 µM) potency across both EGFR-driven and EGFR-independent cell lines, whereas gefitinib potency in BGC823 is >10 µM, representing at least a 5‑fold potency advantage for WYK431 in this gastric cancer context. |
| Conditions | MTT assay, 3×10³ cells/well, 96‑well plates, cultured in DMEM or RPMI‑1640 with 10% FBS, drug exposure 48 – 72 h [1]. |
Why This Matters
For researchers studying gastric cancer models or seeking a quinazoline scaffold with broad-spectrum activity independent of EGFR mutational status, WYK431 offers a defined potency range (2–10 µM) that cannot be achieved with EGFR-selective quinazolines such as gefitinib.
- [1] Wang, T.-E., Wang, Y.-K., Jin, J., Xu, B.-L., & Chen, X.-G. (2014). A novel derivative of quinazoline, WYK431 induces G2/M phase arrest and apoptosis in human gastric cancer BGC823 cells through the PI3K/Akt pathway. International Journal of Oncology, 45(2), 771–781. View Source
- [2] Barker, A. J., Gibson, K. H., Grundy, W., Godfrey, A. A., Barlow, J. J., Healy, M. P., ... & Woodburn, J. R. (2001). Studies leading to the identification of ZD1839 (Iressa™): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911–1914. View Source
- [3] 胃癌の腹膜転移再発に対するgefitinibを用いたテーラーメイド治療法の確立 (Establishment of tailor-made therapy using gefitinib for peritoneal metastasis recurrence of gastric cancer), KAKEN project 17591373, 2005–2007. Reporting IC₅₀ values >10 µM for gefitinib in gastric cancer cell lines except for HER2-overexpressing lines. View Source
